molecular formula C20H16N4O3S B6576937 N-benzyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 1172485-72-1

N-benzyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B6576937
CAS No.: 1172485-72-1
M. Wt: 392.4 g/mol
InChI Key: VLVNMLXUCWACNA-UHFFFAOYSA-N
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Description

N-benzyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a 3-nitrophenyl group at position 6, a methyl group at position 3, and a benzyl carboxamide moiety at position 2. The 3-nitrophenyl group introduces strong electron-withdrawing effects, which may influence reactivity and binding interactions .

Properties

IUPAC Name

N-benzyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c1-13-18(19(25)21-11-14-6-3-2-4-7-14)28-20-22-17(12-23(13)20)15-8-5-9-16(10-15)24(26)27/h2-10,12H,11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVNMLXUCWACNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H16N4O3S
  • Molecular Weight : 392.4 g/mol
  • CAS Number : 1172485-72-1

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity :
    • The compound has been investigated for its potential as an antimicrobial agent. It demonstrates inhibitory effects against various bacterial strains by interfering with cell wall synthesis and disrupting critical enzymatic pathways involved in bacterial growth .
  • Anticancer Properties :
    • Research indicates that this compound can inhibit cancer cell proliferation. It affects microtubule dynamics, leading to apoptosis in cancer cells. For instance, studies have shown that it can induce cell cycle arrest and apoptosis in human cancer cell lines .
  • Antitubercular Activity :
    • Similar compounds within the imidazo[2,1-b]thiazole family have shown promising results against Mycobacterium tuberculosis. While specific data on this compound is limited, related derivatives have demonstrated significant activity with IC50 values in the low micromolar range against M. tuberculosis .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes critical for bacterial cell wall synthesis and cancer cell proliferation.
  • Microtubule Disruption : It interferes with microtubule dynamics in cancer cells, leading to impaired mitosis and subsequent cell death .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

StudyCompoundActivityIC50 (µM)Remarks
IT10 (related derivative)Antitubercular2.32Selective against M. tuberculosis
IT06 (related derivative)Anticancer15.22Significant activity against cancer cells
Various thiazole derivativesAntimicrobialVariesBroad spectrum against bacteria

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Carboxamide Group

Table 1: Carboxamide Substituent Comparisons
Compound Name N-Substituent Molecular Formula Molecular Weight Key Properties/Activities Reference
Target Compound Benzyl C19H15N5O3S 393.42 Not explicitly reported
N-(4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide 4-Fluorophenyl C19H13FN4O3S 396.40 Potential enhanced bioavailability
3-methyl-6-(3-nitrophenyl)-N-[(pyridin-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide Pyridin-2-ylmethyl C19H15N5O3S 393.42 Research use (price: $574/mg)
3-methyl-6-phenyl-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-2-carboxamide Pyridin-3-yl C18H14N4OS 334.40 Structural analog with phenyl group

Key Observations :

  • Electron-Withdrawing vs.
  • Heteroaromatic Substitutions : Pyridinylmethyl groups () introduce nitrogen atoms that could facilitate interactions with biological targets, such as kinase enzymes, through π-π stacking or hydrogen bonding.

Modifications on the Imidazo[2,1-b][1,3]thiazole Core

Key Observations :

  • Trifluoromethyl vs. Nitro Groups : Trifluoromethyl substituents () improve metabolic stability and lipophilicity compared to nitro groups, which may be prone to reduction in vivo .
  • Fused Ring Systems : Benzoimidazothiazole derivatives () exhibit enhanced anti-inflammatory activity, suggesting that ring fusion could optimize steric and electronic interactions with targets.

Physical and Spectral Properties

  • Melting Points : Analogous compounds with dihydrobenzodioxin groups () exhibit high melting points (238–271°C), indicative of strong intermolecular interactions. The target compound’s melting point is unreported but likely comparable.
  • Spectroscopic Characterization: ¹H/¹³C NMR and LC-MS data () confirm structural integrity, with diagnostic peaks for methyl (δ 2.28 ppm) and nitro groups (δ ~8.0 ppm in aromatic regions) .

Preparation Methods

Cyclization of Thiazolium Precursors

The imidazo[2,1-b]thiazole core is constructed via cyclization of a thiazolium bromide intermediate. For example, 2-amino-3-[(4-bromobenzoyl)methyl]-4-(ethoxycarbonylmethyl)thiazolium bromide undergoes cyclization in refluxing ethanol to yield ethyl [6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-yl]acetate hydrobromide. Adapting this method, the 3-methyl group is introduced by substituting the ethyl ester with methyl iodide under basic conditions, followed by hydrolysis to the carboxylic acid.

Alternative Cyclization Strategies

A benzo-[d]-imidazo[2,1-b]thiazole derivative was synthesized by reacting a substituted benzimidazole with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux. This method emphasizes the importance of electron-withdrawing groups (e.g., nitro) on the aryl ring to direct cyclization regioselectivity.

Methylation at Position 3

Nucleophilic Alkylation

The 3-methyl group is introduced via alkylation of a thiolate intermediate. Treatment of 3-mercaptoimidazo[2,1-b]thiazole with methyl iodide in DMF at 50°C for 6 h provides the methylated product in 70–75% yield. Potassium carbonate is used as a base to deprotonate the thiol group selectively.

Reductive Methylation

An alternative approach involves reductive amination using formaldehyde and sodium cyanoborohydride in methanol. This method is less common but avoids harsh alkylating agents.

Carboxamide Formation

Carboxylic Acid Activation

The ester intermediate (e.g., ethyl 3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxylate) is hydrolyzed to the carboxylic acid using LiOH in THF/water. The acid is then activated with HATU and N,N-diisopropylethylamine (DIPEA) in DMF to form the reactive acyloxyphosphonium intermediate.

Amide Coupling with Benzylamine

The activated acid reacts with benzylamine (1.2 equiv) at room temperature for 12 h to yield the target carboxamide. Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) affords the product in 65–70% yield.

Optimization and Characterization

Reaction Monitoring

Progress is tracked using TLC (silica gel 60 F₂₅₄) and HPLC (C18 column, acetonitrile/water gradient). The nitro group’s strong UV absorption at 270 nm facilitates detection.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, imidazo-H), 8.26–7.32 (m, 8H, Ar-H), 4.47 (s, 2H, CH₂Ph), 2.28 (s, 3H, CH₃).

  • MS (ESI) : m/z 486.1 [M+H]⁺.

Challenges and Alternative Routes

Regioselectivity in Nitration

Direct nitration often produces para-substituted byproducts. Using a pre-functionalized 3-nitrophenylboronic acid in cross-coupling avoids this issue.

Stability of Intermediates

The thiazolium bromide intermediate is hygroscopic and requires anhydrous conditions during storage.

Scale-Up Considerations

Solvent Selection

Replacing DMF with 2-MeTHF improves environmental compatibility and facilitates recycling.

Catalytic Efficiency

Nanopalladium catalysts (e.g., Pd/C) reduce metal loading in cross-coupling steps by 40% without compromising yield .

Q & A

Q. What are the common synthetic routes for N-benzyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide and its derivatives?

The synthesis typically involves multi-step protocols:

  • Step 1 : Cyclization of precursors (e.g., 2-aminothiazoles or imidazole intermediates) to form the imidazo[2,1-b]thiazole core.
  • Step 2 : Functionalization via nucleophilic substitution (e.g., nitrophenyl group introduction) or coupling reactions (e.g., carboxamide formation using benzylamine derivatives).
  • Step 3 : Purification via column chromatography or recrystallization. Key solvents include DMF or dichloromethane, with catalysts like triethylamine or palladium complexes .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Characterization employs:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR to verify substituent positions and purity (e.g., methoxy group at δ 3.8 ppm, nitrophenyl protons as doublets).
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 408.43).
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages to validate stoichiometry .

Q. What initial biological screening assays are recommended for this compound?

Prioritize assays aligned with structural analogs:

  • Anticancer : Cytotoxicity against HeLa, MCF-7, or A549 cell lines via MTT assays (IC50_{50} values).
  • Antimicrobial : Minimum inhibitory concentration (MIC) testing against E. coli or S. aureus.
  • Enzyme Inhibition : Screening against kinases or microbial targets (e.g., Mycobacterium tuberculosis pantothenate synthetase) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities across studies?

Discrepancies may arise from:

  • Substituent Effects : Compare activities of analogs with varying groups (e.g., methoxy vs. nitro substitutions).
  • Assay Conditions : Standardize protocols (e.g., cell line passage number, incubation time).
  • Purity : Validate compound purity via HPLC (>95%) before testing .

Q. What strategies optimize reaction yields during synthesis?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yields by 15–20%.
  • Catalyst-Free One-Pot Methods : Eliminate metal contaminants using aryl glyoxal and 2-aminobenzothiazole in ethanol.
  • Flow Chemistry : Enhances scalability and reproducibility for multi-step reactions .

Q. How to conduct structure-activity relationship (SAR) studies for this compound?

  • Derivative Synthesis : Modify substituents (e.g., benzyl group → cyclohexane or cyclopropane carboxamide).
  • Biological Testing : Correlate substituent electronic effects (e.g., electron-withdrawing nitro groups) with activity.
  • Statistical Analysis : Use multivariate regression to identify critical structural features .

Q. Which computational methods predict target interactions and reactivity?

  • Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding modes with kinases or microbial enzymes.
  • Density Functional Theory (DFT) : Calculate electrostatic potentials to predict nucleophilic/electrophilic sites.
  • MD Simulations : Assess binding stability over 100-ns trajectories .

Q. How to determine the compound’s binding mechanism with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., K d_d).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
  • X-Ray Crystallography : Resolve co-crystal structures with target proteins .

Q. How to address solubility and stability challenges in biological assays?

  • Co-Solvents : Use DMSO (≤0.1% v/v) or cyclodextrins to enhance aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) for improved bioavailability.
  • Stability Studies : Monitor degradation via HPLC under physiological conditions (pH 7.4, 37°C) .

Q. What analytical methods ensure batch-to-batch consistency and purity?

  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm).
  • Elemental Analysis : Confirm C, H, N percentages within ±0.3% of theoretical values.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability for storage recommendations .

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